

# An In-depth Technical Guide to 2-Iodohippuric Acid (CAS 147-58-0)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-Iodohippuric acid*

Cat. No.: B127232

[Get Quote](#)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

## Introduction: Beyond a Simple Molecule

**2-Iodohippuric acid**, also known as ortho-iodohippurate (OIH) or N-(2-Iodobenzoyl)glycine, is far more than a simple N-acylglycine. To the discerning eye in renal physiology and nuclear medicine, it represents a cornerstone tool for the quantitative assessment of renal function. Its significance lies not in its intrinsic pharmacology, but in its elegant mimicry of endogenous para-aminohippuric acid (PAH), allowing it to trace the vital process of renal plasma flow. This guide moves beyond a mere recitation of properties to provide a deep, mechanistic, and practical understanding of **2-iodohippuric acid**, from its synthesis to its sophisticated application in diagnostic imaging and drug development.

## Physicochemical Properties and Identification

A solid understanding of the fundamental properties of a compound is the bedrock of its successful application. **2-Iodohippuric acid** is a white to off-white crystalline solid. Its identity is unequivocally established by its unique CAS (Chemical Abstracts Service) registry number: 147-58-0.

| Property          | Value                                             | Source(s)           |
|-------------------|---------------------------------------------------|---------------------|
| CAS Number        | 147-58-0                                          | <a href="#">[1]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> INO <sub>3</sub>    | <a href="#">[1]</a> |
| Molecular Weight  | 305.07 g/mol                                      | <a href="#">[1]</a> |
| Melting Point     | 170-172 °C                                        |                     |
| Appearance        | White to off-white or yellowish powder            |                     |
| IUPAC Name        | 2-[(2-Idobenzoyl)amino]acetic acid                | <a href="#">[2]</a> |
| Synonyms          | N-(2-Idobenzoyl)glycine, ortho-iodohippurate, OIH | <a href="#">[2]</a> |

## Synthesis: The Schotten-Baumann Reaction in Practice

The synthesis of **2-iodohippuric acid** is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides.[\[3\]](#)[\[4\]](#) The causality behind this choice of reaction is its efficiency under relatively mild, biphasic conditions, which protects the product from hydrolysis. The base neutralizes the HCl generated, driving the reaction to completion.[\[5\]](#)

## Logical Flow of the Synthesis



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Iodohippuric acid**.

## Step-by-Step Synthesis Protocol

This protocol is adapted from established Schotten-Baumann procedures for analogous compounds.<sup>[6][7]</sup>

- Preparation of Glycine Solution: Dissolve glycine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH) in an Erlenmeyer flask. Swirl until a clear solution is obtained. The use of a base is critical to deprotonate the amino group of glycine, making it a more potent nucleophile.
- Reaction Setup: Cool the glycine solution in an ice bath. In a separate vessel, dissolve 2-iodobenzoyl chloride (1.0 eq) in a water-immiscible organic solvent like dichloromethane.
- Acylation: While vigorously stirring the cooled glycine solution, add the 2-iodobenzoyl chloride solution dropwise. Concurrently, add a 10% NaOH solution portion-wise to maintain a slightly alkaline pH. This prevents the protonation of the unreacted glycine and neutralizes the hydrochloric acid byproduct.<sup>[4]</sup> Continue vigorous shaking or stirring for 10-15 minutes until the oily droplets of the acid chloride disappear.
- Acidification and Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. Slowly acidify the solution with concentrated hydrochloric acid (HCl) with continuous

stirring until the pH is approximately 2-3. This protonates the carboxylate group, rendering the **2-iodohippuric acid** insoluble and causing it to precipitate out of the solution.

- Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid several times with cold water to remove unreacted glycine and inorganic salts.
- Purification: For final purification, recrystallize the crude product from boiling water.<sup>[6]</sup> **2-Iodohippuric acid** is sparingly soluble in cold water but highly soluble in hot water, allowing for the separation of impurities. Filter the hot solution to remove any insoluble impurities and allow it to cool slowly. White, needle-shaped crystals of pure **2-iodohippuric acid** will form. Collect the crystals by filtration and dry them in a vacuum oven.

## Mechanism of Renal Clearance: A Tale of Two Transporters

The utility of **2-iodohippuric acid** as a renal diagnostic agent is entirely dependent on its rapid and efficient excretion by the kidneys. This process is not passive; it is an active transport mechanism that mirrors the clearance of endogenous waste products. After intravenous administration, **2-iodohippuric acid** is rapidly cleared from the bloodstream, with approximately 85% appearing in the urine within 30 minutes in individuals with normal kidney function.<sup>[2]</sup>

The clearance is dominated by tubular secretion (approximately 80%), with a smaller contribution from glomerular filtration (about 20%).<sup>[8]</sup> This active secretion is mediated primarily by Organic Anion Transporters 1 and 3 (OAT1 and OAT3) located on the basolateral membrane of the renal proximal tubular cells.<sup>[9]</sup>

### The OAT1/OAT3 Transport Pathway



[Click to download full resolution via product page](#)

Caption: OAT1/OAT3-mediated transport of 2-Iodohippurate.

## Implications for Drug Development: Drug-Drug Interactions (DDI)

The reliance of **2-iodohippuric acid** on OAT1 and OAT3 for clearance makes it a sensitive probe for assessing the potential of new chemical entities (NCEs) to cause drug-drug interactions at the level of renal secretion.

- Inhibition: Co-administration of a drug that inhibits OAT1 or OAT3 can significantly decrease the clearance of **2-iodohippuric acid**. Probenecid is a classic and potent inhibitor of OAT transporters and will markedly reduce OIH uptake.[\[6\]](#) Other drugs, such as certain diuretics, ACE inhibitors, and NSAIDs, can also interfere with its transport.[\[6\]](#)
- Kinetic Insights: While specific Km and Ki values for **2-iodohippuric acid** are not readily available in the literature, data from its close analog, p-aminohippurate (PAH), provides valuable insight. The Km for PAH uptake by human OAT1 is in the range of 5-70  $\mu$ M.[\[10\]](#)[\[11\]](#) Drugs or metabolites with Ki values in this range for OAT1 or OAT3 are likely to exhibit clinically relevant interactions.[\[9\]](#) Researchers developing NCEs that are cleared by the kidney should consider in vitro screening against OAT1 and OAT3 to preemptively identify potential DDI liabilities.

## Radiolabeling for Diagnostic Application

For its use in diagnostic imaging, **2-iodohippuric acid** must be radiolabeled, most commonly with iodine-123 ( $^{123}\text{I}$ ) or, historically, iodine-131 ( $^{131}\text{I}$ ).  $^{123}\text{I}$  is preferred for modern gamma camera studies due to its shorter half-life (13.2 hours) and ideal gamma emission energy (159 keV), which provides higher quality images with a lower radiation dose to the patient compared to  $^{131}\text{I}$ .[\[2\]](#)

The most common labeling method is a copper-catalyzed isotope exchange reaction.

## Step-by-Step Radiolabeling Protocol ( $^{123}\text{I}$ )

This protocol is based on a well-established kit preparation method.[\[12\]](#)

- Reagent Preparation: A sterile, pyrogen-free kit vial is prepared containing ortho-iodohippuric acid and a copper salt (e.g.,  $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ ) as a catalyst, typically in a lyophilized form or liquid buffer.
- pH Adjustment: The reaction is pH-sensitive. An optimal pH of approximately 5 is required for efficient exchange.[\[7\]](#) Buffers are included in the kit to maintain this pH upon addition of the

radioiodine.

- Radioiodine Addition: Commercially available  $[^{123}\text{I}]$ sodium iodide in a dilute NaOH solution is aseptically added to the reaction vial.
- Incubation: The reaction mixture is heated. A typical procedure involves warming for a short period (e.g., 10 minutes) followed by a reaction time of 20-30 minutes.[7] This provides the activation energy needed for the isotope exchange between the non-radioactive  $^{127}\text{I}$  on the hippuran molecule and the radioactive  $^{123}\text{I}$  from the sodium iodide.
- Quality Control: Post-labeling, the radiochemical purity must be assessed. This is crucial as free radioiodide or radiolabeled impurities (like 2-iodobenzoic acid) can degrade image quality and affect quantitative analysis.
  - Method: Thin-Layer Chromatography (TLC) is the standard method.[8]
  - Stationary Phase: Silica gel plate.
  - Mobile Phase: A common system is Water: Glacial acetic acid: Butanol: Toluene (1:4:20:80 v/v/v/v).[8]
  - Analysis: The distribution of radioactivity on the plate is measured. The  $R_r$  value of the 2- $[^{123}\text{I}]$ iodohippuric acid spot is compared to references for impurities.
  - Acceptance Criteria: Radiochemical purity should be  $\geq 96\%$ , with free  $^{123}\text{I}$ -iodide  $\leq 2\%$  and  $^{123}\text{I}$ -iodobenzoic acid  $\leq 2\%.[6]$

## Application in Renal Scintigraphy (Renography)

The primary application of radiolabeled **2-iodohippuric acid** is in dynamic renal scintigraphy, or renography. This procedure provides a non-invasive method to evaluate kidney blood flow, tubular function, and urine outflow.[8]

## Clinical Renography Protocol Overview

This is a generalized protocol based on the SNMMI/EANM practice guidelines.

- Patient Preparation: Adequate hydration is essential. Patients should be instructed to drink water before the study. Any medications that could interfere with renal function (e.g., ACE inhibitors, NSAIDs, diuretics) should be noted.<sup>[6]</sup> The bladder should be voided immediately before the scan.
- Radiopharmaceutical Administration: A bolus intravenous injection of [<sup>123</sup>I]OIH is administered. The dose is carefully calculated based on patient factors and imaging equipment.
- Image Acquisition:
  - Equipment: A large-field-of-view gamma camera equipped with a low-energy collimator is used.
  - Positioning: The patient is positioned supine with the camera placed posteriorly to view both kidneys, the aorta, and the bladder.
  - Dynamic Imaging: Image acquisition begins simultaneously with the injection. A rapid sequence of images (e.g., 1-3 seconds/frame) is acquired for the first 1-2 minutes to assess perfusion (the "flow" phase). This is followed by less frequent images (e.g., 15-30 seconds/frame) for 20-30 minutes to assess uptake and excretion (the "function" phase).
- Data Analysis:
  - Regions of Interest (ROIs): Computer software is used to draw ROIs around each kidney and a background area.
  - Time-Activity Curves (Renograms): The radioactivity within each kidney ROI is plotted against time, generating a renogram curve. This curve has three distinct phases:
    1. Phase 1 (Vascular/Perfusion): A sharp initial upstroke representing the arrival of the tracer in the kidney's blood vessels.
    2. Phase 2 (Uptake/Secretion): A more gradual rising slope as the tubular cells extract the tracer from the blood. The peak of this curve (T<sub>max</sub>) reflects the point of maximum tracer accumulation.

3. Phase 3 (Excretion/Drainage): A descending slope as the tracer is excreted from the kidney into the collecting system and bladder.
- Quantitative Parameters: From these curves, quantitative parameters are derived, including differential renal function (the contribution of each kidney to total function), time to peak activity (T<sub>max</sub>), and washout half-time (T<sub>1/2</sub>), especially after the administration of a diuretic like furosemide to assess for obstruction.

## Safety and Toxicology

Non-radiolabeled **2-iodohippuric acid** is classified as a skin and eye irritant and is harmful if swallowed.<sup>[1]</sup> Standard laboratory safety precautions, including the use of gloves and eye protection, should be employed when handling the solid compound.

In its clinical application as a radiopharmaceutical, adverse reactions are rare but can include nausea, vomiting, rash, and hypotension.<sup>[8]</sup> A clinical study involving 45 patients reported no adverse reactions or abnormal laboratory findings attributable to the administration of [<sup>123</sup>I]OIH.<sup>[13]</sup> The primary risk is associated with the radiation dose, which is minimized by using <sup>123</sup>I and administering the lowest possible activity required to obtain diagnostic quality images.

## Storage and Stability

- Solid Form: Non-radiolabeled **2-iodohippuric acid** should be stored at room temperature, tightly sealed, and protected from light.<sup>[9]</sup>
- Radiolabeled Kits: Lyophilized (freeze-dried) kits for radiolabeling can be stored for up to 9 months. Liquid kits have a shorter shelf life of around 3 months.<sup>[12]</sup>
- Radiolabeled Product: Once prepared, the [<sup>123</sup>I]OIH injection has a shelf life of approximately 20 hours after the activity reference time and should be stored at room temperature.<sup>[6]</sup>

## Conclusion

**2-Iodohippuric acid** (CAS 147-58-0) is a powerful diagnostic tool whose value is rooted in fundamental principles of organic chemistry and renal physiology. Its synthesis via the Schotten-Baumann reaction yields a molecule that expertly leverages the body's own active transport systems—OAT1 and OAT3—to provide a dynamic, quantitative window into renal

function. For the drug development professional, it serves as a critical probe for evaluating potential drug-drug interactions. For the clinician and researcher, its radioiodinated form remains a gold standard for renography. A thorough, multi-disciplinary understanding of this compound, from the reaction flask to the gamma camera, is essential for unlocking its full potential in both preclinical and clinical settings.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. N-(2-Iodobenzoyl)glycine | C9H8INO3 | CID 8614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 3. Hippuric acid - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. books.rsc.org [books.rsc.org]
- 8. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 9. Key Role for the Organic Anion Transporters, OAT1 and OAT3, in the in vivo Handling of Uremic Toxins and Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid quantitative method for the preparation of 123I-iodo-hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Clinical evaluation of 123I-orthoiodohippurate (123I-OIH) for diagnosis of renal function: dose finding study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Iodohippuric Acid (CAS 147-58-0)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b127232#2-iodohippuric-acid-cas-number-147-58-0>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)